N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Physicochemical profiling Lipophilicity Structure-activity relationships

N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 898351-09-2) is a synthetic small-molecule heterocyclic carboxamide with the molecular formula C18H12N4O3S2 and a molecular weight of 396.44 g/mol. The compound belongs to the thiazolecarboxamide and pyridinecarboxamide chemical series disclosed in the Incyte Corporation patent family (WO2014113385, EP2945939, US10828290) as inhibitors of the Pim kinase family (Pim-1, Pim-2, Pim-3) for oncology applications.

Molecular Formula C18H12N4O3S2
Molecular Weight 396.44
CAS No. 898351-09-2
Cat. No. B2606830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
CAS898351-09-2
Molecular FormulaC18H12N4O3S2
Molecular Weight396.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O3S2/c23-17(15-8-9-16(26-15)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-14(13)27-18/h1-10H,11H2
InChIKeyWGMUWPZWJLPWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 898351-09-2): Structural Identity, Patent Provenance, and Compound Class


N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 898351-09-2) is a synthetic small-molecule heterocyclic carboxamide with the molecular formula C18H12N4O3S2 and a molecular weight of 396.44 g/mol [1]. The compound belongs to the thiazolecarboxamide and pyridinecarboxamide chemical series disclosed in the Incyte Corporation patent family (WO2014113385, EP2945939, US10828290) as inhibitors of the Pim kinase family (Pim-1, Pim-2, Pim-3) for oncology applications [2]. Its architecture incorporates three pharmacophoric elements: an unsubstituted benzo[d]thiazol-2-yl group, a 5-nitrothiophene-2-carboxamide core, and a pyridin-2-ylmethyl substituent on the carboxamide nitrogen. The compound is cataloged under PubChem SID associations within the Incyte patent portfolio and is supplied by multiple research chemical vendors for non-human laboratory investigations [3].

Why Generic Substitution of N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide with In-Class Analogs Carries Scientific Risk


Compounds within the nitrothiophene-benzothiazole carboxamide class cannot be treated as interchangeable research tools. Substitution at the benzothiazole 6-position—even with small groups such as methyl, bromo, fluoro, or methoxy—alters the electronic character of the bicyclic ring system (Hammett σ values), modulates lipophilicity (ΔcLogP), and can profoundly shift kinase selectivity profiles within the Pim family [1]. The Incyte patent family explicitly demonstrates that structurally distinct exemplars within the same Markush formula exhibit widely divergent Pim-1, Pim-2, and Pim-3 inhibitory potencies, underscoring that the unsubstituted benzo[d]thiazol-2-yl scaffold of CAS 898351-09-2 represents a defined, non-interchangeable chemical starting point [2]. In addition, the pyridin-2-ylmethyl N-substituent differentiates this compound from simpler N-H or N-alkyl carboxamide analogs that lack the hydrogen-bond acceptor capacity of the pyridine nitrogen, a feature known to influence target binding and physicochemical properties [3].

Quantitative Differentiation Evidence: N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide vs. Closest Analogs


Unsubstituted Benzothiazole Core: Physicochemical Differentiation from 6-Substituted Analogs

CAS 898351-09-2 bears an unsubstituted benzo[d]thiazol-2-yl group, distinguishing it from the most commonly cataloged close analogs that carry a substituent at the benzothiazole 6-position. Compared to the 6-methyl analog (CID 40519240, MW 410.5 g/mol, XLogP3-AA = 4.7), the unsubstituted scaffold has a lower molecular weight (396.44 g/mol) and a predictably lower computed lipophilicity due to the absence of the methyl group's positive hydrophobic contribution [1]. The 6-bromo analog (CAS 941878-50-8) has a substantially higher molecular weight (475.34 g/mol) and altered electronic properties due to the electron-withdrawing bromine substituent, which can affect π-stacking interactions and target binding . These differences in bulk, lipophilicity, and electronics at the 6-position are non-trivial for kinase inhibitor pharmacology, where lipophilic ligand efficiency (LLE) and substituent-dependent selectivity are critical optimization parameters [2].

Physicochemical profiling Lipophilicity Structure-activity relationships

Pim Kinase Family Targeting: Patent-Documented Inhibitory Activity vs. Alternative Kinase Chemotypes

CAS 898351-09-2 is explicitly encompassed within the Incyte Pim kinase inhibitor patent family (EP2945939, US10828290, and related filings), which describes compounds of Formula (I) that inhibit Pim-1, Pim-2, and Pim-3 kinase activity [1]. The patent establishes Pim kinase inhibition using a standardized enzyme assay protocol (Example 901) and demonstrates that structurally related exemplars exhibit IC50 values below 100 nM against Pim-2 in BindingDB-curated data extracted from the same patent series [2]. In contrast, a structurally distinct compound sharing the identical molecular formula (C18H12N4O3S2, MW 396.44)—HDAC8-IN-3 (CAS 2432825-93-7)—targets histone deacetylase 8 (HDAC8) with an IC50 of 9.3 μM and induces thermal stabilization of HDAC8, representing a fundamentally different biological target profile . This molecular formula-level comparison underscores that CAS 898351-09-2, by virtue of its Incyte patent origin and distinct connectivity, occupies a different target space (Pim kinases vs. HDAC8) that cannot be inferred from elemental composition alone.

Pim kinase inhibition Oncology Kinase selectivity

Pyridin-2-ylmethyl N-Substitution: Differentiation from Simpler N-Aryl or N-Unsubstituted Analogs

The pyridin-2-ylmethyl substituent on the carboxamide nitrogen is a key differentiating structural feature of CAS 898351-09-2. In contrast to closely cataloged analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide or N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, which bear an N-H carboxamide, CAS 898351-09-2 incorporates a tertiary amide with a pyridine-containing N-substituent . The pyridine nitrogen provides an additional hydrogen-bond acceptor site (pKa ~5.2 for pyridine) that can participate in interactions with kinase hinge residues or solvent-exposed regions of the ATP-binding pocket, a feature commonly exploited in type I kinase inhibitor design [1]. Furthermore, the presence of this substituent eliminates the hydrogen-bond donor capacity of the amide N-H, which alters both the compound's solubility profile and its potential for protein binding [2]. This structural distinction cannot be recapitulated by N-H carboxamide analogs in the same series.

Ligand design Hydrogen bonding Kinase hinge binding

Recommended Research and Industrial Application Scenarios for N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 898351-09-2)


Pim Kinase Inhibitor Screening and Selectivity Profiling in Oncology Research

Based on its origin within the Incyte Pim kinase inhibitor patent family (EP2945939, US10828290), CAS 898351-09-2 is most appropriately deployed as a tool compound for Pim-1, Pim-2, and/or Pim-3 kinase inhibition studies in cancer cell lines [1]. Researchers investigating Pim kinase-driven malignancies—including acute myeloid leukemia (AML), multiple myeloma, pancreatic cancer, and hepatocellular carcinoma—may use this compound as a chemical probe within the established patent assay framework (Pim enzyme assay, Example 901; tumor cell proliferation assay, Example 902) [1]. Its unsubstituted benzothiazole core makes it a suitable reference point for structure-activity relationship (SAR) studies comparing substituent effects at the 6-position, using the 6-methyl analog (CID 40519240) or 6-bromo analog (CAS 941878-50-8) as direct comparators [2].

Physicochemical Benchmarking for Lead Optimization Programs

CAS 898351-09-2 serves as a baseline scaffold for medicinal chemistry optimization programs aimed at improving lipophilic ligand efficiency (LLE) within nitrothiophene-benzothiazole carboxamide series. With its relatively low molecular weight (396.44 g/mol) and unsubstituted benzothiazole core, it provides a minimal-steric starting point against which the impact of 6-position substituents on potency, selectivity, and physicochemical properties can be systematically evaluated [3]. Researchers engaged in kinase inhibitor lead optimization can procure this compound alongside the 6-methyl analog (MW 410.5, XLogP3-AA 4.7) to assess whether added lipophilicity translates into improved target engagement or whether it merely inflates logP without commensurate potency gains [3].

Negative Control for HDAC8 Assays Involving Compounds of Identical Molecular Formula

The existence of HDAC8-IN-3 (CAS 2432825-93-7), which shares the identical molecular formula (C18H12N4O3S2, MW 396.44) but targets histone deacetylase 8 with an IC50 of 9.3 μM, creates a unique opportunity for orthogonal target validation . In HDAC8 inhibitor screening campaigns, CAS 898351-09-2 can be employed as a chemical-probe negative control to confirm that observed cellular phenotypes are mediated through Pim kinase inhibition rather than off-target HDAC8 engagement, given the two compounds' distinct connectivity and biological target profiles despite their isomeric relationship .

Antimicrobial Susceptibility Testing Against Gram-Positive Bacterial Strains

Preliminary vendor-reported data indicate that CAS 898351-09-2 exhibits promising activity against Staphylococcus aureus, consistent with the known antimicrobial properties of nitro-substituted thiophene and benzothiazole derivatives . This compound may be evaluated in minimum inhibitory concentration (MIC) assays against S. aureus and potentially methicillin-resistant S. aureus (MRSA) strains. However, users should note that specific MIC values are not publicly available in peer-reviewed literature for this exact compound, and independent verification is strongly recommended before incorporating this compound into antimicrobial discovery workflows .

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